molecular formula C20H16ClN3O3S B2910179 3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1113113-35-1

3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2910179
CAS No.: 1113113-35-1
M. Wt: 413.88
InChI Key: LVHCKFALIULKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiazole ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylmethyl chloride in the presence of a base, such as potassium carbonate, to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl group but differs in the overall structure and functional groups.

    1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium: Contains the dimethoxybenzyl group but has a different core structure.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its combination of aromatic, thiazole, and oxadiazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-25-16-7-6-12(9-17(16)26-2)15-11-28-19(22-15)10-18-23-20(24-27-18)13-4-3-5-14(21)8-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHCKFALIULKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.